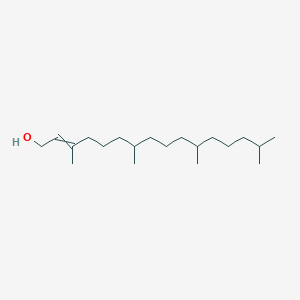

3,7,11,15-Tetramethyl-2-hexadecen-1-OL

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWFXYSPFMFNR-HMMYKYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7541-49-3, 102608-53-7, 150-86-7 | |

| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102608537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Biogenesis and Environmental Distribution of Phytol

Abundance and Occurrence of Phytol in Biosystems

Phytol is detected across a diverse range of biosystems, reflecting its fundamental role in photosynthetic organisms and its subsequent metabolic transformations in heterotrophic life forms.

Prevalence in Photosynthetic Organisms

Phytol is a universal constituent of all photosynthetic organisms, including higher plants, algae, and cyanobacteria, where it serves as a precursor for the synthesis of vital compounds such as tocopherol (vitamin E) and phylloquinone (vitamin K). researchgate.nete-algae.orge-algae.org

Phytol has been identified in numerous higher plant species, often as a result of chlorophyll (B73375) hydrolysis. It is reported in various edible plant parts, mosses, and selected leaves. researchgate.netfoodb.ca Notable examples include:

Camellia sinensis (Tea Plant): Phytol has been reported in Camellia sinensis. nih.gov

Desmos chinensis : This plant is also documented to contain phytol. nih.gov

Stevia rebaudiana : Phytol is found in Stevia rebaudiana. nih.gov

Leucas aspera : This medicinal plant contains phytol in its extracts. researchgate.nethumanjournals.comresearchgate.netnih.govjetir.orgpharmahealthsciences.net Research indicates its presence in the whole plant extracts and has been confirmed through methods like HPTLC. humanjournals.comresearchgate.netnih.gov

Algae and cyanobacteria, as primary photosynthetic producers, are significant sources of phytol.

Gelidiella acerosa : Phytol has been extracted and evaluated from this red alga. lidsen.com

Chaetomorpha antinnina : This green alga, collected from the Kochi Kerala coast, has been identified as a natural source of phytol, which is a precursor of vitamin E. researchgate.netresearchgate.netwu.ac.thchristuniversity.in GC-MS analysis of its hexane (B92381) extract revealed phytol as a major compound. researchgate.netresearchgate.net

Gracilaria edulis : This red alga has been confirmed to contain phytol, identified through LC-MS, HPLC, and FT-IR analysis of its extracts. lidsen.comnih.govjrespharm.cominnovareacademics.inresearchgate.netrjpn.org

Caulerpa prolifera : While not explicitly quantified in the provided snippets, Caulerpa prolifera is a marine alga, and as a photosynthetic organism, it is expected to contain phytol.

Other marine algae such as Undaria pinnatifida and Sargassum fusiforme have also been reported to contain phytol, with purity percentages of up to 97% in some extracts. researchgate.net The Antarctic microalga Micractinium variabile KSF0031 has been shown to accumulate significant quantities of phytol, with optimized culture conditions improving phytol content to 39.95% of total fatty acids. e-algae.orge-algae.org

Data on phytol content in selected algae:

| Algal Species | Phytol Content (approximate) | Method of Detection | Reference |

| Chaetomorpha antinnina | Detected | GC-MS | researchgate.netresearchgate.net |

| Gracilaria edulis | Detected | LC-MS, HPLC, FT-IR | nih.govjrespharm.com |

| Micractinium variabile | 33.29% (of total fatty acids) | Optimized culture | e-algae.orge-algae.org |

| Micractinium variabile | 39.95% (of total fatty acids) | Optimized culture | e-algae.orge-algae.org |

| Porphyridium cruentum | 3.1% (of ethanol (B145695) extracts) | Not specified | e-algae.org |

| Phaeodactylum tricornutum | 8.4% (of ethanol extracts) | Not specified | e-algae.org |

| Chlorella vulgaris | 5.5% (of ethanol extracts) | Not specified | e-algae.org |

Detection in Heterotrophic Organisms and Metabolic Derivations

Phytol, originating from the diet, undergoes metabolic transformations in heterotrophic organisms, leading to the formation of various derivatives.

In ruminant animals, the digestion of ingested plant materials, rich in chlorophyll, leads to the liberation of phytol in the gut. caymanchem.comfoodb.cawikipedia.orgnih.gov This liberated phytol is subsequently converted into phytanic acid, a branched-chain fatty acid, which can then be stored in the animal's fats. caymanchem.comfoodb.cawikipedia.orgnih.gov The concentration of phytanic acid in ruminant products, such as milk and meat, is directly influenced by the phytol content in their forage. animbiosci.orgfrontiersin.org Studies have shown that phytanic acid content in cow's milk increases with higher dietary phytol. animbiosci.org However, the conversion ratio from dietary phytol to milk phytanic acid is estimated to be relatively low, around 2.6%, suggesting that phytol may not be completely metabolized or recovered into milk. animbiosci.org

In marine environments, phytol also serves as a precursor for other significant metabolites. A notable example is pristane (B154290) (2,6,10,14-tetramethylpentadecane), a saturated terpenoid alkane. wikipedia.orgnih.govnih.govdbpedia.orgsmolecule.com Pristane is primarily obtained from shark liver oil, from which it derives its name (Latin pristis, "shark"). wikipedia.orgdbpedia.org Biosynthetically, pristane is derived from phytol. wikipedia.orgnih.govsmolecule.com It is also found in the stomach oil of certain birds and in other marine organisms, including algae and zooplanktonic copepods, which can convert dietary phytol into pristane. nih.govdbpedia.org Pristane is utilized as a biomarker in petroleum studies, indicating the origin and evolution of hydrocarbons. wikipedia.orgnih.govsmolecule.com

Metabolic Transformation Pathways of Phytol

Enzymatic Conversions of Phytol

The metabolism of phytol involves distinct enzymatic conversions that manage its fate within plant cells, preventing the accumulation of potentially toxic free isoprenoid alcohols due to their detergent-like characteristics. oup.com These pathways include esterification for storage and sequential phosphorylation for re-entry into active biosynthesis.

Phytyl Esterification and Storage Forms

Free phytol can be converted into fatty acid phytyl esters (FAPEs), serving as a transient storage form, particularly under stress conditions or during senescence. oup.comnih.govnih.govpnas.orgebi.ac.ukosti.govoup.com This process helps to mitigate the potential toxicity of free phytol. oup.comnih.gov

Fatty acid phytyl esters (FAPEs) are formed when free phytol is esterified with fatty acids. nih.govnih.govresearchgate.net These esters accumulate in plastoglobules within chloroplasts, especially during periods of stress or senescence, such as nitrogen deprivation. oup.comnih.govnih.govpnas.orgosti.govoup.com FAPEs represent a mechanism for plants to deposit excess free phytol and fatty acids, thus helping to maintain the integrity of photosynthetic membranes. nih.govoup.com

Key characteristics of FAPE formation:

Accumulation: FAPEs accumulate in plastoglobules during stress or senescence. oup.comnih.govnih.govpnas.orgosti.govoup.com

Purpose: Reduces the toxicity of free phytol and free fatty acids. oup.comnih.gov

Examples of FAPEs: Common FAPEs include 18:1-phytol and 16:0-phytol, followed by 16:1-phytol, 17:0c-phytol, 14:0-phytol, and 19:0c-phytol. researchgate.net

Table 1: Examples of Fatty Acid Phytyl Esters (FAPEs) and Their Relative Abundance

| FAPE Species | Relative Abundance (Observed) |

| 18:1-phytol | Most abundant |

| 16:0-phytol | Most abundant |

| 16:1-phytol | Significant |

| 17:0c-phytol | Present |

| 14:0-phytol | Present |

| 19:0c-phytol | Present |

The synthesis of FAPEs in Arabidopsis thaliana is primarily catalyzed by two acyltransferases: PHYTYL ESTER SYNTHASE1 (PES1) and PES2. mdpi.comoup.comnih.govnih.govpnas.orgebi.ac.ukosti.govoup.comfrontiersin.org These enzymes belong to the esterase/lipase/thioesterase (ELT) family of acyltransferases. nih.govpnas.org PES1 and PES2 are highly expressed during senescence and under nitrogen deprivation, conditions that promote FAPE accumulation. nih.govebi.ac.ukoup.com

Studies have shown that PES1 and PES2 possess broad substrate specificities, capable of utilizing acyl-CoAs, acyl carrier proteins, and galactolipids as acyl donors for FAPE synthesis. nih.govebi.ac.ukfrontiersin.org Heterologous expression in yeast has confirmed their phytyl ester synthesis and diacylglycerol acyltransferase activities. nih.govebi.ac.ukfrontiersin.org Double mutant plants lacking both PES1 and PES2 exhibit reduced phytyl ester accumulation, demonstrating their crucial role in this storage pathway. nih.gov

Table 2: Characteristics of Acyltransferases Involved in FAPE Synthesis

| Enzyme | Organism | Family | Primary Function | Substrate Specificity | Expression Conditions |

| PES1 | Arabidopsis thaliana | Esterase/Lipase/Thioesterase | Phytyl ester synthesis, Diacylglycerol acyltransferase | Acyl-CoAs, acyl carrier proteins, galactolipids | Senescence, Nitrogen deprivation |

| PES2 | Arabidopsis thaliana | Esterase/Lipase/Thioesterase | Phytyl ester synthesis, Diacylglycerol acyltransferase | Acyl-CoAs, acyl carrier proteins, galactolipids | Senescence, Nitrogen deprivation |

Phosphorylation and Diphosphorylation Processes

Beyond esterification, phytol undergoes a crucial two-step phosphorylation process to form phytyl diphosphate (B83284), a vital precursor for the biosynthesis of tocopherols (B72186) (Vitamin E) and phylloquinone (Vitamin K1) in plants. mdpi.comoup.comnih.govechelon-inc.comnih.govoup.commdpi.com This salvage pathway efficiently recycles phytol released from chlorophyll (B73375) degradation back into active isoprenoid metabolism. mdpi.comoup.comnih.govoup.com

The initial step in the phosphorylation pathway is catalyzed by phytol kinase, also known as VITAMIN E PATHWAY GENE5 (VTE5). mdpi.comoup.comnih.govechelon-inc.comnih.govoup.commdpi.comuniprot.orgplantae.orgnih.gov VTE5 phosphorylates free phytol to produce phytyl phosphate (B84403) (phytyl-P). mdpi.comoup.comnih.govnih.govoup.comuniprot.orgnih.gov This enzyme is crucial for tocopherol synthesis, as Arabidopsis mutants deficient in VTE5 (e.g., vte5-1 and vte5-2 null mutants) show significantly reduced tocopherol levels in both seeds and leaves. oup.comnih.govplantae.orgnih.gov

VTE5 localizes to chloroplasts, where much of the chlorophyll degradation and subsequent phytol recycling occurs. oup.comoup.com While VTE5 is a primary phytol kinase, it has been found that Arabidopsis also contains a paralog, farnesol (B120207) kinase (FOLK), which can also phosphorylate phytol, albeit with different specificities. oup.complantae.orgnih.gov The combined activity of VTE5 and FOLK is essential for providing phytyl phosphate for tocopherol synthesis. plantae.orgnih.gov VTE5 can use CTP as a phosphoryl donor, and to some extent UTP, but not ATP or GTP. uniprot.org

Table 3: Phytol Kinase (VTE5) Activity and Impact

| Enzyme | Substrate | Product | Cofactor (Preferred) | Localization | Impact of Deficiency (e.g., vte5 mutants) |

| VTE5 | Phytol | Phytyl Phosphate | CTP | Chloroplasts | Reduced tocopherol levels |

Following the formation of phytyl phosphate, the second phosphorylation step is mediated by phytyl phosphate kinase, designated as VITAMIN E PATHWAY GENE6 (VTE6). mdpi.comoup.comnih.govechelon-inc.comnih.govoup.commdpi.comuni-bonn.de VTE6 catalyzes the diphosphorylation of phytyl phosphate to yield phytyl diphosphate (phytyl-PP). mdpi.comoup.comnih.govechelon-inc.comnih.govoup.commdpi.comuni-bonn.de Phytyl diphosphate is a direct precursor for the synthesis of tocopherol and phylloquinone. mdpi.comoup.comnih.govechelon-inc.comnih.govoup.commdpi.com

Similar to VTE5, VTE6 is also localized to the chloroplast envelope. oup.com Mutants deficient in VTE6 (e.g., vte6 mutants in Arabidopsis) exhibit a severe reduction or deficiency in both tocopherol and phylloquinone, and show increased levels of phytyl phosphate, underscoring VTE6's critical role in this pathway. oup.comnih.govoup.commdpi.com Overexpression of VTE6, conversely, leads to increased levels of phytyl diphosphate and tocopherol. oup.commdpi.com VTE6 utilizes CTP as a cosubstrate for the diphosphorylation reaction. mdpi.com

Table 4: Phytyl Phosphate Kinase (VTE6) Activity and Impact

| Enzyme | Substrate | Product | Cofactor | Localization | Impact of Deficiency (e.g., vte6 mutants) |

| VTE6 | Phytyl Phosphate | Phytyl Diphosphate | CTP | Chloroplasts (envelope) | Deficient in tocopherol and phylloquinone |

Molecular Mechanisms and Preclinical Bioactivities of Phytol

Anti-inflammatory Actions and Cellular Signaling Pathways

Phytol's anti-inflammatory effects are attributed to its ability to modulate the expression of pro-inflammatory cytokines, inhibit cyclooxygenase enzymes, reduce myeloperoxidase activity, and regulate crucial transcription factors and signaling cascades. researchgate.netnih.govresearchtrend.netacs.orgresearchgate.net

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Phytol has been shown to significantly reduce the levels of several pro-inflammatory cytokines, which are central mediators of inflammation. In a mouse model of complete Freund's adjuvant (CFA)-induced arthritis, phytol was observed to decrease the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in synovial fluid. researchgate.netnih.govacs.org Additionally, studies have reported that phytol can attenuate the levels of TNF-α and Interleukin-1 beta (IL-1β) in carrageenan-induced paw edema. researchgate.netresearchgate.net A dose-dependent reduction in the expression of IL-6, TNF-α, and IL-1β genes has also been observed with phytol administration in hydrogen peroxide-challenged human peripheral blood mononuclear cells (PBMCs). researchtrend.net

Table 1: Effect of Phytol on Pro-inflammatory Cytokine Expression in Preclinical Models

| Cytokine | Model | Observed Effect | Reference |

| TNF-α | CFA-induced arthritis (mouse) | Decreased release in synovial fluid | researchgate.netnih.govacs.org |

| IL-6 | CFA-induced arthritis (mouse) | Decreased production in synovial fluid and spinal cord | researchgate.netnih.govacs.org |

| IL-1β | Carrageenan-induced paw edema | Attenuated levels | researchgate.netresearchgate.net |

| TNF-α, IL-1β, IL-6 | H2O2-challenged human PBMCs | Dose-dependent reduction in gene expression | researchtrend.net |

Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes

Phytol has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is a key enzyme involved in the synthesis of prostaglandins, which are crucial mediators in inflammatory processes. researchgate.net In a CFA-induced arthritis model, phytol was found to decrease COX-2 immunocontent in the spinal cord. researchgate.netnih.govacs.org Furthermore, research indicates that phytol can lower the expression of COX-2, thereby reducing prostaglandin (B15479496) E2 (PGE2) synthesis. researchtrend.net While the primary focus of research has been on COX-2, the broader impact on COX-1 is less extensively detailed in the provided search results.

Table 2: Effect of Phytol on Cyclooxygenase (COX) Enzymes

| Enzyme | Model | Observed Effect | Reference |

| COX-2 | CFA-induced arthritis (mouse) | Decreased immunocontent in spinal cord | researchgate.netnih.govacs.org |

| COX-2 | H2O2-challenged human PBMCs | Lowered expression, reducing PGE2 synthesis | researchtrend.net |

Reduction of Myeloperoxidase (MPO) Activity

Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils and is a marker of inflammation. Phytol has been shown to reduce MPO activity, indicating its ability to mitigate neutrophil infiltration and oxidative stress associated with inflammatory responses. researchgate.netnih.govresearchgate.net In a mouse model of CFA-induced arthritis, phytol effectively reduced MPO activity in synovial fluid. researchgate.netnih.govacs.org Similarly, in carrageenan-induced acute inflammation, phytol decreased MPO activity, alongside inhibiting the recruitment of total leukocytes and neutrophils. researchgate.net

Table 3: Effect of Phytol on Myeloperoxidase (MPO) Activity

| Target | Model | Observed Effect | Reference |

| MPO Activity | CFA-induced arthritis (mouse) | Reduced in synovial fluid | researchgate.netnih.govacs.org |

| MPO Activity | Carrageenan-induced acute inflammation | Decreased, alongside reduced leukocyte/neutrophil recruitment | researchgate.net |

Antioxidant Properties and Oxidative Stress Mitigation

Enhancement of Endogenous Antioxidant Enzyme Systems

Heme Oxygenase-1 (HO-1) Induction and Nrf2 Regulation

Phytol has been demonstrated to induce the expression of heme oxygenase-1 (HO-1) in a concentration- and time-dependent manner in preclinical models. nih.gov HO-1 is a crucial cytoprotective enzyme, and its induction is largely regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. nih.govfrontiersin.orgmdpi.com Nrf2 plays a pivotal role in maintaining cellular redox homeostasis by controlling the expression of numerous antioxidant and detoxifying enzymes, including HO-1. nih.govmdpi.comnih.gov

Studies indicate that phytol promotes the translocation of Nrf2 to the nucleus, a key step in activating the Nrf2/HO-1 pathway, which subsequently suppresses the accumulation of reactive oxygen species (ROS). nih.gov Furthermore, nuclear HO-1 can interact with and stabilize Nrf2, thereby prolonging its presence in the nucleus and enhancing antioxidant defenses within the cell. nih.gov This regulatory interplay suggests that phytol can bolster cellular protective mechanisms against oxidative stress.

Table 1: Effects of Phytol on HO-1 and Nrf2 in Preclinical Models

| Target Pathway/Protein | Effect of Phytol | Key Findings | Reference |

| HO-1 Expression | Induction | Increased HO-1 expression in a concentration and time-dependent manner. | nih.gov |

| Nrf2 Translocation | Promotion | Promotes Nrf2 translocation to the nucleus. | nih.gov |

| ROS Accumulation | Suppression | Suppresses ROS accumulation. | nih.gov |

| Nrf2 Stabilization | Enhancement | Nuclear HO-1 interacts with and stabilizes Nrf2, prolonging its nuclear accumulation. | nih.gov |

Anticancer and Cytotoxic Mechanisms in Preclinical Models

Phytol has demonstrated significant anticancer and cytotoxic effects across various preclinical models, primarily through its ability to induce programmed cell death. It exhibits antiproliferative activity against a range of cancer cell lines, including human lung adenocarcinoma (A549), hepatocellular carcinoma (Huh7 and HepG2), and human lymphoid leukemia (Molt 4B) cells. researchgate.netresearchgate.netnih.govnih.gov The compound has shown promise as a potential anticancer agent, sometimes exhibiting synergistic effects when combined with other compounds like α-bisabolol in non-small cell lung cancer (NSCLC) cells. rjraap.com

A primary mechanism by which phytol exerts its anticancer effects is through the induction of apoptosis, a form of programmed cell death. This has been observed in various cancer cell lines, including A549 lung adenocarcinoma, AGS gastric adenocarcinoma, Huh7 and HepG2 hepatocellular carcinoma, and Molt 4B human lymphoid leukemia cells. walshmedicalmedia.comresearchgate.netresearchgate.netnih.govnih.govrjraap.com Morphological hallmarks of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, have been noted in phytol-treated cells. researchgate.netnih.gov Furthermore, phytol treatment leads to an increased cell population in the sub-G0/G1 phase of the cell cycle and DNA fragmentation, both characteristic features of apoptotic processes. walshmedicalmedia.comresearchgate.netnih.govnih.gov

Phytol's pro-apoptotic effects are often linked to its impact on mitochondrial integrity and the generation of oxidative stress. Preclinical studies have shown that phytol induces the depolarization of the mitochondrial membrane potential in A549 and AGS gastric adenocarcinoma cells. walshmedicalmedia.comresearchgate.net Mitochondrial dysfunction is a critical event in the intrinsic apoptotic pathway and can contribute to the development of an apoptosis-resistant phenotype in cancer cells. mdpi.commdpi.com

Phytol has also been found to cause the generation of reactive oxygen species (ROS) in A549 cells. nih.gov While cancer cells often maintain elevated ROS levels to facilitate their progression, an increase in ROS beyond a certain threshold can become toxic and promote cancer cell death. mdpi.commdpi.com This dual role of oxidative stress suggests that phytol may exploit the altered redox balance in cancer cells to induce their demise.

Table 2: Effects of Phytol on Mitochondrial Function and Oxidative Stress in Cancer Cells

| Cellular Process/Marker | Effect of Phytol | Cell Lines Studied | Reference |

| Mitochondrial Membrane Potential | Depolarization | A549, AGS | walshmedicalmedia.comresearchgate.net |

| ROS Generation | Induction | A549 | nih.gov |

A key event in phytol-induced apoptosis is the activation of caspases, particularly initiator caspase-9 and executioner caspase-3. This activation has been consistently observed in various cancer cell lines, including A549 lung adenocarcinoma cells, Huh7 and HepG2 hepatocellular carcinoma cells, and AGS gastric adenocarcinoma cells. walshmedicalmedia.comresearchgate.netresearchgate.netnih.govrjraap.comnih.gov Caspase-9 activation is central to the mitochondrial (intrinsic) apoptotic pathway, leading to the subsequent activation of caspase-3, which then cleaves various cellular substrates, culminating in cell death. mdpi.com Furthermore, phytol-induced apoptosis is frequently associated with the proteolytic cleavage of poly (ADP-ribose) polymerase (PARP), a well-known substrate of activated caspases, serving as a biochemical marker for cells undergoing apoptosis. walshmedicalmedia.comresearchgate.netnih.gov

Phytol influences the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family, which are critical regulators of the mitochondrial apoptotic pathway. Preclinical studies have shown that phytol treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. walshmedicalmedia.comresearchgate.netresearchgate.netnih.govrjraap.comresearchgate.net This shift in the Bcl-2/Bax ratio favors apoptosis, as Bax promotes mitochondrial outer membrane permeabilization, a crucial step for the release of pro-apoptotic factors and subsequent caspase activation. nih.gov The observed modulation of these proteins underscores phytol's ability to trigger the intrinsic apoptotic cascade in cancer cells.

Table 3: Modulation of Apoptotic Proteins by Phytol

| Protein Type | Protein Name | Effect of Phytol | Cell Lines Studied | Reference |

| Anti-apoptotic | Bcl-2 | Downregulation | A549, Huh7, HepG2, AGS | walshmedicalmedia.comresearchgate.netresearchgate.netnih.govrjraap.comresearchgate.net |

| Pro-apoptotic | Bax | Upregulation | A549, Huh7, HepG2, AGS | walshmedicalmedia.comresearchgate.netresearchgate.netnih.govrjraap.comresearchgate.net |

| Initiator Caspase | Caspase-9 | Activation | A549, Huh7, HepG2, AGS | walshmedicalmedia.comresearchgate.netresearchgate.netnih.govrjraap.comnih.gov |

| Executioner Caspase | Caspase-3 | Activation | A549, Huh7, HepG2, AGS | walshmedicalmedia.comresearchgate.netresearchgate.netnih.govrjraap.comnih.gov |

| Caspase Substrate | PARP | Cleavage | Huh7, HepG2, AGS | walshmedicalmedia.comresearchgate.netnih.gov |

Phytol has also been reported to induce autophagy, a cellular self-degradation process, in certain cancer cell lines, such as AGS gastric adenocarcinoma cells and A549 non-small cell lung cancer cells. walshmedicalmedia.comrjraap.com The role of autophagy in cancer is complex and context-dependent; it can act as a tumor suppressor by degrading oncogenic proteins or as a survival mechanism for tumor cells under stress. open.ac.ukoaepublish.comnih.gov

In some instances, phytol-induced autophagy may serve as a protective mechanism for cancer cells against apoptosis, suggesting that its inhibition could enhance apoptotic cell death. walshmedicalmedia.com Research findings indicate that phytol can lead to the significant upregulation of key autophagy-related genes, including Beclin-1, Ulk1, and LC3B, while decreasing SQSTM1 (p62) levels, which are markers indicative of autophagy induction. rjraap.com

Neurobiological Effects and Neuroprotective Potential

Beta-secretase 1 (BACE1) Activity Modulation

Preclinical studies indicate that phytol, particularly when formulated as phytol-loaded poly lactic-co-glycolic acid nanoparticles (Phytol-PLGANPs), can inhibit the activity of beta-secretase 1 (BACE1). researchgate.nettandfonline.com BACE1 is a pivotal enzyme in the pathophysiology of Alzheimer's disease (AD) because it initiates the proteolytic cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are central to the formation of senile plaques. researchgate.netnih.govresearchgate.netd-nb.info Consequently, the modulation and inhibition of BACE1 activity represent a significant therapeutic strategy for AD. nih.govresearchgate.net In models of scopolamine-induced cognitive deficits in Wistar rats, Phytol-PLGANPs were shown to significantly ameliorate these deficits by enhancing cholinergic effects and inhibiting BACE1 activity. researchgate.nettandfonline.com

Table 1: Effect of Phytol on BACE1 Activity in Preclinical Models

| Compound/Formulation | Model | Observed Effect | Reference |

| Phytol & Phytol-PLGANPs | Scopolamine-induced AD in Wistar rats | Significantly inhibited BACE1 activity, ameliorating cognitive deficits. | researchgate.nettandfonline.com |

Anxiolytic and Antidepressant Effects

Phytol has demonstrated notable anxiolytic-like and antidepressant effects in various preclinical animal models. mdpi.comresearchgate.netnih.govresearchgate.netiums.ac.irresearchgate.netnih.govsilae.it Its anxiolytic properties have been evidenced in behavioral tests such as the elevated-plus-maze, light-dark, and marble-burying tests, where it increased exploratory behaviors in open and light spaces and reduced marble-burying, indicative of reduced anxiety. researchgate.netnih.gov Furthermore, phytol exhibited antidepressant-like effects by significantly reducing immobility time in the forced swimming test (FST), with these effects observed to be dose-dependent. researchgate.netresearchgate.netresearchgate.netnih.govsilae.it

Table 2: Anxiolytic and Antidepressant Effects of Phytol in Preclinical Models

| Effect | Model | Key Findings | Reference |

| Anxiolytic-like | Open-field, Elevated-plus-maze, Light-dark, Marble-burying tests in mice | Increased crossings and rearings, increased entries and time in light space, decreased marble-burying. | researchgate.netnih.gov |

| Antidepressant-like | Forced Swimming Test (FST) in mice | Dose-dependently reduced immobility time. | researchgate.netresearchgate.netresearchgate.netnih.govsilae.it |

A significant mechanism underlying phytol's anxiolytic and sedative/antidepressant effects involves its interactions with the GABAergic system, particularly through the GABA(A) receptor pathway. mdpi.comresearchgate.netnih.govresearchgate.netiums.ac.irresearchgate.netnih.govnih.gov Research suggests that phytol may interact with specific GABA(A) receptor subtypes that are known to mediate the effects of benzodiazepines. researchgate.netnih.gov This interaction is supported by studies where the anxiolytic and sedative effects of phytol were reversed by pre-treatment with flumazenil (B1672878), a known antagonist of benzodiazepine (B76468) receptors, thereby implicating the GABAergic system. researchgate.netnih.gov In silico investigations have further detailed these interactions, revealing that phytol exhibits binding affinities with the α2, α3, and α5 subunits of the GABA(A) receptor. researchgate.netresearchgate.net Moreover, phytol has been observed to modulate the pharmacological effects of GABAergic drugs, such as diazepam (a GABA agonist) and flumazenil (a GABA antagonist), underscoring its influence on GABAergic neurotransmission. researchgate.netresearchgate.netnih.govnih.gov

Anticonvulsant Activities

Table 3: Anticonvulsant Effects of Phytol in Preclinical Models

| Model | Phytol Dose (mg/kg, i.p.) | Key Findings | GABAergic Involvement | Reference |

| Pilocarpine-induced seizures (mice) | 25, 50, 75 | Increased latency to first seizure, decreased seizure percentage, protected against status epilepticus, reduced mortality. | Not blocked by flumazenil in this model. | nih.govnih.govresearchgate.net |

| Pentylenetetrazol (PTZ) model (mice) | 50, 75, 200, 250 | Dose-dependently increased latency of onset of clonic and tonic-clonic seizures. | Abolished by flumazenil. | scialert.netresearchgate.net |

Amelioration of Cognitive Dysfunction in Preclinical Models

Phytol and its nanoformulations have shown promise in ameliorating cognitive dysfunction in preclinical models. Specifically, phytol-loaded poly lactic-co-glycolic acid nanoparticles (Phytol-PLGANPs) significantly improved scopolamine-induced cognitive deficits in Wistar rats, leading to enhancements in spatial and short-term memory. researchgate.nettandfonline.com This neuroprotective effect is attributed to a multifaceted mechanism of action, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which consequently enhances cholinergic neurotransmission. researchgate.nettandfonline.com Furthermore, phytol and its nanoparticles attenuate macromolecular damage, reduce levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by activating the antioxidative defense system, and inhibit β-secretase 1 (BACE1) activity. researchgate.nettandfonline.com In C. elegans models of Alzheimer's disease, phytol PLGA nanoparticles were also found to regulate the expression of AD-associated genes, such as ace-1 and hsp-1, leading to a reduction in amyloid-beta (Aβ) formation and deposition, and a decrease in ROS levels, ultimately increasing the lifespan of the in vivo models. mdpi.com These findings collectively underscore phytol's significant neuroprotective potential against memory dysfunction. researchgate.nettandfonline.com

Table 4: Amelioration of Cognitive Dysfunction by Phytol in Preclinical Models

| Compound/Formulation | Model | Key Findings | Proposed Mechanisms | Reference |

| Phytol & Phytol-PLGANPs | Scopolamine-induced AD in Wistar rats | Ameliorated cognitive deficits, improved spatial and short-term memory. | Inhibition of AChE, BuChE, BACE1; attenuation of macromolecular damage; reduction of ROS/RNS; activation of antioxidative defense system. | researchgate.nettandfonline.com |

| Phytol-PLGANPs | C. elegans AD model | Regulated AD-associated gene expression (ace-1, hsp-1), reduced Aβ formation and deposition, decreased ROS levels, increased lifespan. | Gene regulation, Aβ reduction, ROS reduction. | mdpi.com |

Antimicrobial Properties and Mechanisms

Phytol exhibits significant antimicrobial properties, positioning it as a compound of interest for its potential in combating various microbial infections. tandfonline.comehemj.comresearchgate.netnih.govmdpi.comnih.gov While the comprehensive elucidation of its antimicrobial mechanisms is ongoing, current research suggests that phytol may exert its effects by inactivating enzymes and proteins that are crucial for the metabolism of microorganisms. ehemj.comnih.gov Additionally, it is proposed to contribute to the disruption of microbial cell membranes, leading to intracellular potassium ion loss, thereby compromising cellular integrity and function. ehemj.comnih.gov

Antibacterial Actions

Phytol demonstrates broad-spectrum antibacterial activity against a diverse array of pathogenic bacteria. This includes Gram-negative species such as Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive bacteria like Staphylococcus aureus, Bacillus thermoamylovorans, Clostridium sporogenes, Sarcina lutea, and Enterococcus faecalis. tandfonline.comehemj.comresearchgate.net

The primary mechanism identified for phytol's antibacterial action involves the induction of an oxidative stress response within bacterial cells, ultimately leading to oxidative cell death. tandfonline.comresearchgate.netscispace.comnih.gov Studies on Pseudomonas aeruginosa have shown that treatment with phytol results in elevated levels of intracellular reactive oxygen species (ROS) and a transient depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). tandfonline.comresearchgate.netscispace.comnih.gov This generation of ROS creates an imbalance between intracellular ROS and the bacterial antioxidant defense system, leading to a decrease in reduced glutathione (B108866) (GSH). tandfonline.comresearchgate.netscispace.com Furthermore, severe DNA damage has been observed in bacterial cells following phytol treatment. This DNA damage was alleviated when cells were pretreated with the antioxidant N-acetylcysteine (NAC), confirming that phytol induces oxidative stress-mediated DNA damage. tandfonline.comresearchgate.netscispace.comnih.gov

Beyond its direct bactericidal effects, phytol has also been reported to inhibit quorum sensing and biofilm formation in Vibrio campbellii, a significant aquaculture pathogen. researchgate.net Moreover, phytol has shown the capacity to enhance the efficacy of conventional antibiotics, such as norfloxacin (B1679917) and gentamicin (B1671437), against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov This potentiation of antibiotic activity may be attributed to phytol's ability to increase bacterial membrane permeability, thereby facilitating the entry of the antibiotics into the bacterial cell. mdpi.com

Table 5: Antibacterial Activities and Mechanisms of Phytol

| Target Bacteria | Observed Effects | Proposed Mechanisms | Reference |

| Pseudomonas aeruginosa | Antibacterial activity, oxidative cell death. | Induction of ROS, NADH depletion, imbalance in antioxidant defense (GSH decrease), severe DNA damage. | tandfonline.comresearchgate.netscispace.comnih.gov |

| Escherichia coli, Staphylococcus aureus | Antibacterial activity, enhances efficacy of norfloxacin and gentamicin against MDR strains. | Oxidative stress-mediated DNA damage, increased membrane permeability (for antibiotic potentiation). | ehemj.comresearchgate.netmdpi.comnih.gov |

| Bacillus thermoamylovorans, Clostridium sporogenes, Sarcina lutea, Enterococcus faecalis | Bactericidal properties. | Oxidative stress, DNA damage, membrane damage. | researchgate.net |

| Vibrio campbellii | Inhibition of quorum sensing and biofilm formation. | - | researchgate.net |

Phytol Derivatives: Synthesis, Bioactivity Enhancement, and Structure Activity Relationships

Synthetic Methodologies for Phytol Derivatives

The synthesis of phytol derivatives primarily capitalizes on the reactivity of its hydroxyl group. Esterification stands out as a key synthetic route, allowing for the incorporation of diverse molecular structures onto the phytol backbone.

Esterification Reactions (e.g., with Substituted Benzoic and Cinnamic Acids)

Esterification is a widely utilized method for synthesizing phytol derivatives, especially with substituted benzoic and cinnamic acids. These particular acids are favored due to their inherent antioxidant and enzyme inhibitory properties, which can be transferred to or amplified in the resulting phytol esters uac.ptnih.govresearchgate.netmdpi.comnih.govresearchgate.net.

A common and effective synthetic strategy involves the reaction of phytol with acyl chlorides derived from benzoic or cinnamic acids. This approach has demonstrated high efficiency, with reported yields for many synthesized phytol derivatives exceeding 69%, and frequently surpassing 85% uac.pt. The unique structural characteristics of phytol, specifically the low reactivity of its hydroxyl group and the steric hindrance associated with its long-chain, branched alcohol structure, often necessitate specific reaction conditions. Conventional esterification methods, such as those employing N,N′-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinepyridine or POCl3, have been found to be ineffective for the esterification of phytol with cinnamic and benzoic acids uac.pt.

The chemical structures of the synthesized phytol derivatives are rigorously confirmed using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) uac.ptnih.govresearchgate.netmdpi.comnih.gov. For instance, proton NMR (1H-NMR) spectra of phytyl esters exhibit characteristic shifts, such as an increase in the olefinic signal from 5.38 ppm in unmodified phytol to 5.51–5.44 ppm in the derivatives. The appearance of new distinct peaks at 8.06–8.03 ppm, 7.61–7.52 ppm, and 7.46–7.36 ppm confirms the presence of aromatic protons from the benzene (B151609) ring. Similarly, carbon NMR (13C-NMR) spectra show the emergence of a carbonyl (C=O) signal at 166.7 ppm, alongside signals for aromatic carbons at 132.8, 130.6, 129.6, and 128.3 ppm, all of which confirm the successful formation of the ester bond and the incorporation of the aromatic moiety mdpi.comnih.gov.

The yields of these esterification reactions can vary considerably, ranging from 5.2% to 91.0%, largely dependent on the specific substituents present on the acid derivatives uac.ptnih.govresearchgate.netnih.gov. Generally, carboxylic acids possessing electron-donating groups tend to yield higher amounts of the desired ester products, whereas those with electron-withdrawing groups may result in lower yields nih.gov.

Functional Diversification and Enhanced Bioactivities

The primary objective behind synthesizing phytol derivatives is to broaden their functional spectrum and augment their biological activities, particularly for applications in cosmeceuticals and pharmaceuticals.

Improved Tyrosinase Inhibitory Activity of Esters

Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production. Inhibition of tyrosinase is a desirable target for agents aimed at skin-whitening and addressing hyperpigmentation issues. Phytol esters, particularly those derived from substituted benzoic acids, have exhibited significantly improved tyrosinase inhibitory activity when compared to the parent phytol compound uac.ptnih.govresearchgate.netmdpi.comnih.gov.

For instance, phytol itself shows a tyrosinase inhibitory activity with an IC50 value of 77.47 µM. In contrast, several synthesized derivatives have demonstrated superior activity. Phytyl 4-methoxybenzoate (B1229959) was identified as the most active derivative, with an IC50 of 27.9 µM, followed by phytyl benzoate, which had an IC50 of 34.73 µM uac.ptnih.govresearchgate.netmdpi.comnih.gov. Studies have indicated that substitutions at other positions on the aromatic ring were less effective in enhancing this particular enzymatic inhibition uac.ptnih.govresearchgate.netmdpi.comnih.gov. Furthermore, molecular docking studies have provided insights into these observations, confirming that the structural modifications introduced through esterification lead to stronger interactions between the synthesized compounds and the tyrosinase enzyme uac.ptnih.govmdpi.comnih.gov.

The comparative tyrosinase inhibitory activities of phytol and selected ester derivatives are summarized in the table below:

| Compound | IC50 (µM) |

| Phytol | 77.47 |

| Phytyl 4-methoxybenzoate | 27.9 |

| Phytyl benzoate | 34.73 |

Role of Phytol as a Precursor in Vitamin Synthesis

Beyond its direct biological activities and those of its synthetic derivatives, phytol holds a fundamental biochemical role as a precursor for the synthesis of essential biological molecules.

Precursor for Synthetic Forms of Vitamin E (Tocopherols)

Phytol is a critical precursor in the industrial synthesis of Vitamin E, specifically the group of compounds known as tocopherols (B72186) Current time information in Bangalore, IN.. Tocopherols are a class of organic compounds, many of which exhibit Vitamin E activity. The characteristic phytyl side chain present in tocopherols is directly derived from phytol. The synthesis of tocopherols typically involves the condensation of an appropriate aromatic precursor, such as trimethylhydroquinone, with phytol or a phytyl derivative. This reaction facilitates the formation of the distinctive chromanol ring system and the attachment of the phytyl side chain, underscoring phytol's foundational importance in the production of these vital fat-soluble vitamins Current time information in Bangalore, IN..

Precursor for Synthetic Forms of Vitamin K1 (Phylloquinone)

Phytol serves as a fundamental precursor in the biological and synthetic pathways for phylloquinone, also known as Vitamin K1. nih.govwikipedia.orgnih.gov In plants, the biosynthesis of phylloquinone involves the phosphorylation of free phytol. This process is initiated by phytol kinase (VTE5), which converts phytol into phytyl phosphate (B84403). Subsequently, phytyl phosphate kinase (VTE6) further phosphorylates phytyl phosphate to yield phytyl diphosphate (B83284) (phytyl-PP). nih.gov Phytyl-PP is a critical intermediate, acting as a direct substrate for the synthesis of phylloquinone. nih.govuni-bonn.deresearchgate.net

The complete biosynthesis pathway of phylloquinone in plants integrates components from both the shikimate pathway and the isoprenoid pathway. The shikimate pathway provides chorismate, which is then converted to isochorismate by isochorismate synthase (MenF). Subsequent enzymatic steps, involving MenD and MenC, lead to the formation of o-succinylbenzoate. The naphthalene (B1677914) ring of phylloquinone is then formed through the action of MenE and MenB enzymes. The final steps involve the phytylation and methylation of the naphthoquinone ring by MenA and MenG enzymes, respectively, completing the synthesis of phylloquinone, which inherently contains a phytyl side chain. wikipedia.orgfrontiersin.orguni-muenchen.de

Structure-Activity Relationship (SAR) Studies of Phytol and its Analogues

Structure-Activity Relationship (SAR) studies of phytol and its analogues aim to elucidate how modifications to the chemical structure influence their biological activities. Research has explored the synthesis of phytol derivatives to enhance specific bioactivities, such as tyrosinase inhibition and antitubercular effects.

Bioactivity Enhancement through Derivatization

Derivatives of phytol have been synthesized, primarily through esterification with substituted benzoic and cinnamic acids, to improve their anti-aging properties. dntb.gov.uanih.gov These modifications have demonstrated enhanced enzyme inhibition, specifically against tyrosinase. dntb.gov.uanih.gov

Table 1: Tyrosinase Inhibitory Activity of Phytol and Selected Derivatives

| Compound | IC₅₀ (µM) dntb.gov.uanih.gov |

| Phytol | 77.47 |

| Phytyl 4-methoxybenzoate | 27.9 |

| Phytyl benzoate | 34.73 |

As shown in Table 1, phytyl 4-methoxybenzoate exhibited the most potent tyrosinase inhibitory activity, followed by phytyl benzoate, both significantly outperforming unmodified phytol. dntb.gov.uanih.gov Molecular docking studies further supported that these modifications lead to stronger interactions with the tyrosinase enzyme. dntb.gov.uanih.gov

In the context of antitubercular activity, semisynthetic analogues of phytol have been developed with modifications aimed at enhancing their lipophilicity. researchgate.netresearchgate.net These studies revealed that increased lipophilicity can lead to improved antitubercular efficacy. researchgate.net

Table 2: Antitubercular Activity of Phytol and Selected Analogues

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) researchgate.netresearchgate.net |

| Phytol | 100 |

| Analogue 14 | 15.6–50 |

| Analogue 16 | 15.6–50 |

| Analogue 18 | 15.6–50 |

Analogues such as 14, 16, and 18 demonstrated superior antitubercular activity compared to phytol, with lower Minimum Inhibitory Concentrations (MIC) values. researchgate.netresearchgate.net This suggests that the lipophilic character of phytol derivatives plays a crucial role in their ability to partition across biomembranes, which is essential for their biological activity. researchgate.net

Advanced Analytical and Methodological Approaches in Phytol Research

Extraction and Isolation Techniques

The initial step in Phytol research involves separating it from its natural source, often plant or algal material, using various extraction and isolation protocols. The choice of method largely depends on the sample matrix and the desired purity and yield.

Solvent extraction is a primary technique employed for isolating Phytol from diverse biological samples. The selection of solvent is crucial, as it influences the solubility and thus the yield of Phytol and other co-extracted compounds. Common solvents utilized include non-polar options like n-hexane and petroleum ether, as well as more polar ones such as ethanol (B145695), methanol (B129727), acetone (B3395972), and chloroform (B151607) wikimedia.orgalfa-chemistry.commitoproteome.orgnih.govwikipedia.orgthegoodscentscompany.comwikipedia.org.

Various solvent extraction techniques are applied:

Maceration: A simple and inexpensive method where pulverized plant material is soaked in a solvent at room temperature, with stirring to enhance extraction speed wikimedia.org. This method has been used with ethanol and n-hexane for extracting compounds, including Phytol, from Piper retrofractum vahl. leaves wikipedia.org.

Soxhlet Extraction: A hot continuous extraction method, often preferred for its efficiency, where the solvent is repeatedly cycled through the sample wikimedia.orgnih.gov. For instance, 100% methanol, ethanol, and hexane (B92381) have been used with Soxhlet apparatus for extracting phytochemicals from Polyalthia bullata nih.gov.

Hydrodistillation: A conventional technique often used for essential oils, from which Phytol can also be obtained wikimedia.org.

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic cavitation to disrupt cell walls, enhancing solvent penetration and compound release alfa-chemistry.comwikipedia.org. Ethanol has been successfully employed as a solvent in UAE for Phytol extraction from Hydrilla verticillata, yielding 10.3% (w/w) of the dry sample.

Microwave-Assisted Extraction (MAE): MAE offers advantages such as reduced solvent consumption and extraction time by employing microwave energy to heat the solvent and sample wikipedia.org. This technique, coupled with high-speed counter-current chromatography (HSCCC), has been used to extract Phytol from marine algae like Undaria pinnatifida and Sargassum fusiforme, achieving purities over 97% wikipedia.org.

Pressurized Liquid Extraction (PLE): This technique, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase extraction efficiency wikimedia.orgthegoodscentscompany.com.

In some studies, successive solvent extraction with solvents of varying polarities, such as hexane, 80% acetone, and 96% ethanol, has been applied to comprehensively extract pigments, including chlorophyll (B73375) (a source of Phytol), from Mediterranean herbs thegoodscentscompany.com. For the isolation of Phytol from Justicia gendarussa, a patented vaporization method followed by fractional distillation at 204-208°C has been reported.

Saponification is a crucial protocol, particularly when Phytol is present in complex lipid mixtures, such as those derived from chlorophyll. Chlorophyll, a magnesium-porphyrin compound, consists of a porphyrin ring and a long hydrocarbon Phytol tail, linked by an ester bond. Saponification involves the hydrolysis of this ester bond, typically using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solutions (e.g., ethanol) alfa-chemistry.com.

This process effectively removes the Phytol chain from chlorophyll, converting the latter into water-soluble chlorophyllin or chlorophyllide, thereby facilitating the separation of Phytol. For instance, a common protocol involves mixing chlorophyll extract with an equal volume of 1% NaOH in ethanol and reacting it in a water bath at 60°C for 30–45 minutes, while maintaining a pH of 9–10 to ensure optimal de-esterification and prevent chlorophyll degradation. Saponification is also employed to isolate Phytol from the unsaponifiable fraction of vegetable oils, such as hemp seed oil, where ethanol is used for the initial extraction of the acyclic alcohol fraction. This technique is also valuable for chlorophyll removal from microalgae biomass.

Chromatographic Separation and Identification Technologies

Following extraction, chromatographic techniques are indispensable for separating Phytol from other co-extracted compounds and for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for both the qualitative identification and quantitative analysis of Phytol due to its high sensitivity, precision, and resolution. It effectively separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides characteristic fragmentation patterns for identification.

GC-MS has been extensively applied for Phytol analysis in various biological samples:

Plant Extracts: Phytol has been identified as a significant constituent in the ethanolic extracts of Clitoria ternatea flowers, Polyalthia bullata leaves nih.gov, and Simarouba glauca leaf acetone fraction (7.53%). It was also found in the methanol leaf extracts of Sphenodesme involucrata var. paniculata.

Algae Samples: GC-MS analysis confirmed the presence of Phytol in ethanolic extracts of Hydrilla verticillata, with one study reporting it as a major component at 11.83%.

Essential Oils: Phytol is a common component identified in the essential oils of various aromatic plants.

Metabolite Profiling: GC-MS is used to quantify Phytol and its derivatives, such as phytenal, in studies investigating Phytol metabolism in plants, often requiring trimethylsilylation for free Phytol before analysis.

Commercial Applications: Specialized services utilize highly sensitive GC-MS systems, such as the Agilent 7890A GC System coupled with the Agilent 5975C MSD, for precise Phytol analysis across diverse sample types.

High-Resolution GC-MS (GC-HRMS): This advanced form of GC-MS provides even greater accuracy in mass measurement, crucial for unambiguous identification of compounds like Phytol, as demonstrated in studies on Abutilon indicum.

Quantitative data from GC-MS analyses highlight the varying concentrations of Phytol across different sources and extraction methods:

Table 1: Quantitative Phytol Content in Various Extracts by GC-MS

| Source | Extract Solvent | Phytol Content | Reference |

| Simarouba glauca leaf | Acetone | 7.53% | |

| Hydrilla verticillata | Ethanolic | 11.83% | |

| Piper retrofractum vahl. leaf | n-Hexane | 23.95% (Phytol isomer) | wikipedia.org |

| Caulerpa racemosa var. lamouroxii | Dichloromethane | 474 mg/L | |

| cf Halimeda macrophysa | Dichloromethane | 117 mg/L | |

| Caulerpa racemosa | Dichloromethane | 106 mg/L | |

| cf Sargassum oligocystum | Dichloromethane | 19 mg/L |

Liquid Chromatography-Mass Spectrometry (LC-MS), including its tandem variant LC-MS/MS, is a versatile and powerful technique for the analysis of complex samples, particularly for non-volatile or thermally labile compounds, enabling targeted metabolite profiling. LC-MS/MS offers enhanced selectivity and sensitivity through multiple stages of mass analysis.

Key applications of LC-MS in Phytol research include:

Complex Mixture Analysis: LC-MS is effective for analyzing complex plant extracts where Phytol might be present alongside a wide range of other metabolites. For example, LC-MS analysis of Origanum vulgare ethyl acetate (B1210297) extract identified Phytol as a major phenolic compound.

Targeted Metabolite Profiling: This technique allows for the specific detection and quantification of Phytol and its related metabolites in biological pathways. LC-MS has been used to study Phytol metabolism in plants, particularly for quantifying long-chain aldehydes like phytenal, an oxidation product of Phytol.

Bioactivity-Guided Fractionation: LC-MS is crucial in identifying active compounds during the fractionation process of natural extracts. Phytol was identified as a key neuroprotective compound in Gelidiella acerosa through LC-MS analysis of active fractions.

Advanced Instrumentation: High-end LC-MS systems, such as the Thermo Fisher Q Exactive series, are employed for accurate results even in challenging matrices. Ultra-performance liquid chromatography-electron spray ionization/tandem mass spectrometry (UPLC-ESI/MS-MS) is also used for comprehensive metabolite analysis.

Phytochemical Fingerprinting: LC-MS/MS, alongside GC-MS, is used to establish the phytochemical fingerprint of plant extracts, such as those from Beta vulgaris L., where Phytol was identified as a major essential oil.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced, automated form of Thin-Layer Chromatography (TLC) that offers improved resolution, separation efficiency, and quantitative analysis capabilities. HPTLC is widely used for qualitative estimation, fingerprinting, and quantification of active constituents in herbal drugs and plant extracts, including Phytol.

Advantages of HPTLC include its low operating cost, high sample throughput, simplicity, speed, minimal sample cleanup requirements, and good reproducibility.

Applications in Phytol research:

Qualitative Screening and Fingerprinting: HPTLC provides characteristic chromatographic fingerprints for plant extracts, allowing for the identification of various constituents, including Phytol, based on their retention factor (Rf) values.

Quantification: HPTLC densitometry enables the precise quantification of Phytol in extracts. For example, a study on Gelidiella acerosa quantified Phytol at approximately 6.266 µg per mg of the pooled active fraction. HPTLC has also been used for the quantification of Phytol in Abutilon indicum leaf extract.

Method Development: The technique is used to determine optimal solvent systems for separations, often preceding column chromatography for partial purification.

Table 2: Phytol Quantification by HPTLC

| Source | Phytol Content | Reference |

| Gelidiella acerosa | 6.266 µg/mg of pooled fraction |

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for elucidating the chemical structure and identifying functional groups within Phytol.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the connectivity and environment of atoms within the Phytol molecule. The ¹H NMR spectrum of Phytol typically exhibits an olefinic signal, oxymethylene protons, and signals corresponding to multiple methyl groups wikipedia.orgwikipedia.orgfishersci.cahmdb.ca. For instance, an olefinic signal has been observed at δ 5.38 ppm, oxymethylene protons at δ 4.11 ppm, and methyl groups at δ 1.6, 0.84 (6H), and 0.85 (6H) ppm wikipedia.orgfishersci.ca. The ¹³C NMR spectrum reveals signals for twenty carbons, including olefinic carbons at δ 139.7 and 123.3 ppm, an oxymethylene group at δ 59.4 ppm, and five methyl groups at δ 22.7, 22.6, 19.7, 19.7, and 16.1 ppm, alongside signals for methylene (B1212753) and methine carbons wikipedia.orgfishersci.ca.

| Feature | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |

| Olefinic proton/carbon | 5.38 (1H, tq, J=6.8, 1.6 Hz, H-2) | 139.7, 123.3 | wikipedia.orgwikipedia.orgfishersci.ca |

| Oxymethylene protons/carbon | 4.13 (2H, d, J=6.8 Hz, H-1) | 59.4 | wikipedia.orgwikipedia.orgfishersci.ca |

| Methyl groups | 1.64 (3H, br. s, H-20), 0.84 (6H, d, J=6.4 Hz, H-16, 17), 0.82 (3H, d, J=6.4 Hz, H-18), 0.82 (3H, d, J=6.8 Hz, H-19) | 22.7, 22.6, 19.7, 19.7, 16.1 | wikipedia.orgwikipedia.orgfishersci.ca |

| Methylene & Methine | 1.53-0.99 (methine & methylene) | (Remaining signals) | wikipedia.orgwikipedia.orgfishersci.ca |

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the characteristic functional groups within Phytol. Key absorption bands observed in the IR spectrum of Phytol include those corresponding to hydroxyl (OH) stretching, C-H stretching, C=C stretching, C-H bending, and C-O stretching wikipedia.orgwikidata.orgdsmz.de. For instance, a broad band for OH stretching is typically found between 3000–3700 cm⁻¹, C=C stretching at 1669 cm⁻¹, C-H bending at 1438 and 1377 cm⁻¹, and C-O stretching at 1231 and 1006 cm⁻¹ wikipedia.orgwikidata.org.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |

| OH stretching | 3000–3700 (broad) | wikidata.org |

| CH stretching | 2850–3000 | wikidata.org |

| C=C stretching | 1669 | wikipedia.org |

| C-H bending | 1438, 1377 | wikidata.org |

| C-O stretching | 1231, 1006 | wikidata.org |

In Silico Computational Approaches

In silico methods, such as molecular docking and ADME prediction, are powerful computational tools that provide predictive insights into the potential biological activities and pharmacokinetic behavior of compounds like Phytol, thereby accelerating lead compound development.

Molecular docking simulations are used to predict the binding affinity and interaction modes of Phytol with various target proteins, offering insights into its potential therapeutic mechanisms.

Key Research Findings:

Antimicrobial Resistance: Phytol has been docked against proteins associated with multi-drug-resistant bacterial strains, specifically 6GJ1 (Type VI Secretion System of E. coli) and 5KDR (Carboxyltransferase of S. aureus). It exhibited binding affinities of -5.061 kcal/mol for 6GJ1 and -5.509 kcal/mol for 5KDR, suggesting a relevant affinity, though lower than some conventional antibiotics like gentamicin (B1671437) and ampicillin (B1664943) thegoodscentscompany.com.

Anti-inflammatory Activity: Studies have investigated Phytol's interaction with Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. Phytol showed a binding energy of -5.1 kcal/mol with the 5IKR protein of COX-2 fishersci.cauni.luwikipedia.org. Notably, an amino-substituted derivative of Phytol (D-NH2) demonstrated an improved binding energy of -6.4 kcal/mol to COX-2 (5IKR), indicating enhanced inhibitory potential fishersci.cauni.luwikipedia.org. Phytol acetate also showed a binding affinity of -5.236 kcal/mol against COX-2 mims.com.

Antidiabetic Activity: Molecular docking studies of Phytol's metabolite, phytanic acid, on PPARγ (Peroxisome Proliferator-Activated Receptor gamma) binding protein and RXRα/PPARγ heterodimer have shown high affinity, similar to antidiabetic drugs like pioglitazone, suggesting a role in modulating insulin (B600854) sensitivity wikipedia.org.

Antibacterial Activity: Phytol has been docked against various virulence proteins of E. coli, including Rho-activating domain of CNF1, ompT, and CTX-M-15 ESBL, demonstrating strong atomic interactions fishersci.ca. It has also been docked against DNA gyrase B (E. coli) and β-lactamase (S. aureus) fishersci.pt.

Antituberculosis Activity: Phytol has been evaluated for its binding affinity to Dihydrofolate reductase proteins (4KL9 and 4KM2) of Mycobacterium tuberculosis mims.com.

| Target Protein (PDB ID) | Biological Context | Phytol Binding Affinity (kcal/mol) | Interacting Residues (if available) | Reference |

| 6GJ1 | T6SS, E. coli (Antimicrobial) | -5.061 | Pi-Sigma (TYR B:246), Pi-Alkyl, Alkyl (TRP B:80, ALA B:340, TYR B:83) | thegoodscentscompany.com |

| 5KDR | Carboxyltransferase, S. aureus (Antimicrobial) | -5.509 | van der Waals (VAL A:220), Pi-Sigma (PHE B:230), Alkyl, Pi-Alkyl (LEU A:229, VAL B:235, MET B:180, ALA B:211, ILE A:221) | thegoodscentscompany.com |

| 5IKR (COX-2) | Inflammation | -5.1 (Phytol), -6.4 (D-NH2 derivative), -5.236 (Phytol acetate) | (D-NH2: CYS 41, GLN 42 - hydrogen bonds; Phytol acetate: Leu352, Leu359, Leu531, Leu93, Val349, Val89, Pro86, Tyr115 - hydrophobic bonds) | fishersci.cauni.luwikipedia.orgmims.com |

| PPARγ (2PRG) | Antidiabetic | High affinity (phytanic acid) | Ser-289, His-323, His-449, Tyr-473 (hydrogen bonding for phytanic acid) | wikipedia.org |

| 4KL9, 4KM2 | Dihydrofolate reductase, Mycobacterium tuberculosis | (Binding affinity values reported) | (Not specified) | mims.com |

| Rho-activating domain of CNF1, ompT, CTX-M-15 ESBL | E. coli virulence (Antibacterial) | High Libdock score, low absolute energy | Strong atomic interaction with active site residues | fishersci.ca |

| DNA gyrase B, β-lactamase, BCL-2 | Antibacterial, Apoptosis inhibitor | (Binding affinity values reported) | (Not specified) | fishersci.pt |

| Human serotonin (B10506) receptor | Antidepressant, Anxiolytic | (Binding affinity values reported) | (Not specified) | mims.com |

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a critical step in early drug discovery to assess the pharmacokinetic profile and drug-likeness of a compound. These computational analyses help to identify compounds with favorable properties for further development.

Key Research Findings:

Bioavailability: The bioavailability radar for Phytol often illustrates characteristics consistent with standard drug compounds thegoodscentscompany.comfishersci.com. Compounds are generally considered bioavailable if they adhere to Lipinski's Rule of 5 (e.g., H-bond donors ≤ 5, H-bond acceptors ≤ 10, molecular mass < 500 Da, Log P < 5, rotatable bonds < 9) tcichemicals.com. Phytol and many of its derivatives often satisfy these rules, suggesting good drug-likeness tcichemicals.comlipidmaps.org.

Absorption: Phytol has been predicted to have low gastrointestinal (GI) absorption guidetomalariapharmacology.org.

Distribution: It is generally predicted that Phytol cannot permeate the blood-brain barrier (BBB), with a Log Kp value of -2.29 cm/s guidetomalariapharmacology.org. Phytol is also not identified as a P-glycoprotein substrate guidetomalariapharmacology.org.

Metabolism: Phytol is predicted to be an inhibitor of the CYP2C19 cytochrome enzyme, but not other common cytochrome enzymes like CYP1A2, CYP2D6, or CYP3A4 guidetomalariapharmacology.org.

Solubility: Phytol is considered moderately soluble in water, as indicated by Log S values guidetomalariapharmacology.org.

Excretion and Toxicity: The predicted LD50 value for Phytol (1.607) suggests relatively low toxicity nih.gov. It is predicted to be excreted relatively quickly from the body nih.gov.

| ADME Property | Predicted Characteristic for Phytol | Reference |

| Gastrointestinal Absorption | Low | guidetomalariapharmacology.org |

| Blood-Brain Barrier Permeation | No (Log Kp: -2.29 cm/s) | guidetomalariapharmacology.org |

| P-glycoprotein Substrate | No | guidetomalariapharmacology.org |

| CYP450 Inhibition | Inhibitor for CYP2C19 only (not CYP1A2, CYP2D6, CYP3A4) | guidetomalariapharmacology.org |

| Water Solubility | Moderately soluble | guidetomalariapharmacology.org |

| Toxicity (Oral Rate Acute Toxicity) | Low (LD50: 1.607) | nih.gov |

| Bioavailability Radar | Favorable / Standard drug characteristics | thegoodscentscompany.comfishersci.com |

| Lipinski's Rule of 5 | Generally obeys (good drug-likeness) | tcichemicals.comlipidmaps.org |

Ecological and Environmental Contexts of Phytol

Global Biogeochemical Cycling of Phytol and Chlorophyll (B73375)

Phytol is the isoprenoid alcohol side-chain of chlorophyll, the most abundant photosynthetic pigment found in plants, algae, and cyanobacteria wikipedia.orgfishersci.co.uk. This ester linkage is crucial for chlorophyll's function in light harvesting and energy channeling during photosynthesis wikipedia.org. As a result, phytol is considered the most abundant acyclic isoprenoid compound in the biosphere fishersci.co.ukwikipedia.orgthegoodscentscompany.com.

The global biogeochemical cycling of phytol is intimately tied to the turnover and degradation of chlorophyll. During leaf senescence, fruit ripening, or specific stress conditions, large amounts of phytol are released as chlorophyll degrades wikipedia.orgresearchgate.netontosight.ainih.gov. This chlorophyll degradation is a vital process for the recycling of essential nutrients, such as nitrogen, back into the plant's metabolic pool researchgate.netnih.gov.

In marine environments, phytol is released from chlorophyll-a primarily through processes like herbivore grazing and phytoplankton senescence thegoodscentscompany.com. Phytoplankton, as primary producers, play a critical role in the global carbon cycle by fixing atmospheric carbon dioxide into organic carbon nih.govnih.gov. The stable carbon isotope ratio (δ13C) of phytol in marine phytoplankton serves as a valuable biomarker for photosynthetic biomass and helps in understanding carbon isotope fractionation in oceanic environments alfa-chemistry.com. Research indicates that vertical variations in δ13C phytol values within the euphotic zone can reflect changes in photosynthetic communities and light intensity alfa-chemistry.com. Beyond aquatic systems, soil algae also contribute significantly to the global carbon cycle by sequestering atmospheric CO2 into the soil carbon pool ijpsr.info.

Phytol and its degradation products are widely utilized as biogeochemical tracers in aquatic environments, providing insights into past and present environmental conditions and organic matter transformations wikipedia.orgthegoodscentscompany.comwikidata.org.

Role in Plant Stress Responses (e.g., Accumulation of FAPEs in Plastoglobules)

Plants have evolved sophisticated mechanisms to manage the release of phytol, particularly under stress conditions. During various forms of stress (e.g., salt stress, nitrogen deprivation, dark-induced senescence) or general senescence, the thylakoid membranes within chloroplasts undergo disintegration, leading to the breakdown of chlorophyll and galactolipids wikipedia.orgontosight.aiquizgecko.comuni-bonn.de. This breakdown releases potentially toxic intermediates, including free phytol and free fatty acids quizgecko.comuni-bonn.de.

Free phytol can exhibit detergent-like properties that are detrimental to cellular membranes. To counteract this toxicity and manage the excess free phytol, plants convert a substantial portion of it into fatty acid phytyl esters (FAPEs) quizgecko.comuni-bonn.de. These FAPEs accumulate within specialized lipid-rich structures called plastoglobules, which are found in chloroplasts wikipedia.orgquizgecko.comuni-bonn.de.

The synthesis of FAPEs is catalyzed by specific acyltransferases. In Arabidopsis thaliana, two such enzymes, PHYTYL ESTER SYNTHASE1 (PES1) and PES2, have been identified as crucial for FAPE formation in chloroplasts wikipedia.orgquizgecko.comuni-bonn.de. These enzymes are notably upregulated during senescence and periods of nitrogen deprivation, highlighting their role in stress adaptation quizgecko.comuni-bonn.de. The accumulation of FAPEs in plastoglobules is considered a key strategy for maintaining the integrity of photosynthetic membranes during abiotic stress and senescence, by sequestering free phytol and fatty acids quizgecko.comuni-bonn.de.

Beyond FAPE synthesis, free phytol can also be phosphorylated to phytyl phosphate (B84403), an important precursor for the biosynthesis of tocopherol (vitamin E) and phylloquinone (vitamin K1) wikipedia.org. Tocopherols (B72186) are recognized as vital antioxidant lipids that protect membranes from photooxidation, particularly under high light stress. Furthermore, research indicates that exogenously applied phytol can induce resistance against root-knot nematodes in Arabidopsis through the ethylene (B1197577) signaling pathway, suggesting a broader role for phytol in plant defense mechanisms.

Table 1: Accumulation of Fatty Acid Phytyl Esters (FAPEs) in Plants under Stress

| Stress Condition | Effect on Chlorophyll | Phytol Release | FAPE Accumulation | Key Enzymes Involved | Reference |

|---|---|---|---|---|---|

| Senescence | Degradation | Yes | Increase | PES1, PES2 | quizgecko.comuni-bonn.de |

| Nitrogen Deprivation | Degradation | Yes | Increase | PES1, PES2 | wikipedia.orgontosight.aiquizgecko.comuni-bonn.de |

| Salt Stress | Degradation | Yes | Increase | Not specified | wikipedia.orgontosight.ai |

Environmental Fate and Degradation Pathways of Phytol

The environmental fate of phytol involves a series of complex degradation pathways, varying depending on the organism and environmental conditions. Phytol degradation is essential for the recycling of chlorophyll constituents.

In plants, the complete catabolic pathway for phytol is still under investigation, but it is known to involve oxidation. A key intermediate identified in this process is phytenal, which accumulates during chlorotic stresses wikipedia.orgontosight.ai. In mammalian systems, dietary phytol is degraded through a pathway that includes its conversion to phytenal, phytenic acid, phytenoyl-CoA, and phytanoyl-CoA, followed by α- and β-oxidation wikipedia.org. Evidence suggests that a similar degradative pathway may exist in plants, although some downstream derivatives observed in mammals have not been consistently detected in plants, possibly due to their transient nature wikipedia.org.

Microbial degradation represents a significant pathway for phytol breakdown in aquatic environments, contributing to the formation of acyclic isoprenoid compounds in sediments wikidata.org. Under aerobic conditions, bacterial communities efficiently metabolize phytol, transiently producing (E)-phytenal, which can then be converted to (E)-phytenic acid or 6,10,14-trimethylpentadecan-2-one. Anaerobic biodegradation of phytol also occurs, for instance, under denitrifying or sulfate-reducing conditions. These anaerobic processes can lead to the formation of compounds such as phyta-1,3-dienes, neophytadiene, and isomeric phytenes wikidata.org.

Abiotic degradation processes also play a role in the environmental fate of phytol. Photodegradation, particularly in senescent phytoplankton cells, is a notable pathway. This process primarily involves singlet oxygen and, to a lesser extent, free radicals, leading to the formation of photoproducts like phytone and phytyldiol wikidata.org. Hydroperoxide-induced oxidation can further contribute to phytol degradation in senescent phytoplankton cells wikidata.org. In marine sediments, phytol is considered relatively labile and can be converted or altered based on prevailing environmental conditions thegoodscentscompany.com. While phytol is generally considered readily biodegradable under aerobic conditions, its degradation may be less significant under anaerobic conditions, as observed for related compounds like isophytol.

Research Gaps and Future Directions in Phytol Scholarly Inquiry

Further Elucidation of Comprehensive Molecular Mechanisms Underlying Bioactivities

While initial studies have shed light on some of phytol's molecular targets, a complete understanding of its complex mechanisms of action remains elusive. Research indicates that phytol and its metabolites, such as phytanic acid and pristanic acid, function as natural ligands for nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ), and retinoid X receptor (RXR), thereby influencing the transcription of responsive genes nih.govnih.gov. Phytol has been shown to induce PPAR-α, -β, and -γ activity even at low concentrations nih.gov.